
1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile
Übersicht
Beschreibung
The compound “1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile” appears to be a complex organic molecule. It contains a cyclohexanone ring (a six-membered cyclic structure with a ketone functional group), a fluorophenyl group (a phenyl ring with a fluorine atom), and a nitrile group (a carbon-nitrogen triple bond).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexanone ring, the introduction of the fluorophenyl group, and the addition of the nitrile group. The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclohexanone ring would likely adopt a chair conformation, which is the most stable form for six-membered rings. The fluorophenyl and nitrile groups would be attached to the ring at the 1 and 4 positions, respectively.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The ketone could undergo reactions such as nucleophilic addition or reduction. The fluorine atom on the phenyl ring could be replaced by other groups in a nucleophilic aromatic substitution reaction. The nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, it would likely be a solid at room temperature, and its solubility in different solvents would depend on the polarity of the molecule.Wissenschaftliche Forschungsanwendungen
1. Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Summary of Application : This compound is synthesized via the base catalyzed intramolecular nucleophilic cyclization of 1-(2-bromobenzoyl)-3-(2-fluorophenyl)thiourea in the presence of N,N-dimethyl formamide (DMF). The structure was confirmed by spectroscopic data and single crystal X-ray diffraction data .
- Methods of Application : The synthesis involves the use of sodium tertiary butoxide .
- Results or Outcomes : The compound crystallizes in the orthorhombic space group Pna2 1 with unit cell dimensions a = 22.430 (4), b = 8.1478 (16), c = 13.522 (3) Å, V = 2471.2 (9) Å 3 .
2. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione
- Summary of Application : This research focuses on the synthesis of new Schiff bases derived from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione and their biological evaluation .
- Methods of Application : The synthesis involves the reaction of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione with corresponding benzaldehydes with various substituents at position 4 .
- Results or Outcomes : Several new substances have shown moderate antifungal activity against Candida spp. The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .
3. Covalent Triazine Frameworks (CTFs) for Photocatalytic Biomass Reforming
- Summary of Application : Covalent triazine frameworks (CTFs) synthesized using benzyl halide monomers have been applied for efficient photocatalytic reforming of glucose .
- Methods of Application : The synthesis of CTFs involves the use of benzyl halide monomers, which are more cost-effective and readily available .
- Results or Outcomes : The resulting CTFs were successfully applied for efficient photocatalytic reforming of glucose for the first time, with a high hydrogen evolution rate up to 330 μmol g −1 h −1 under pH = 12 .
4. 3-Fluoroamphetamine as a Stimulant Drug
- Summary of Application : 3-Fluoroamphetamine (3-FA; PAL-353) is a stimulant drug from the amphetamine family which acts as a monoamine releaser with similar potency to methamphetamine but more selectivity for dopamine and norepinephrine release over serotonin .
- Methods of Application : It is self-administered by mice to a similar extent to related drugs such as 4-fluoroamphetamine and 3-methylamphetamine .
- Results or Outcomes : 3-Fluoroamphetamine often found its use as a designer drug in several studies to mimic the effects of illegal amphetamines .
5. Synthesis of Covalent Triazine Frameworks (CTFs) for Photocatalytic Biomass Reforming
- Summary of Application : Covalent triazine frameworks (CTFs) synthesized using benzyl halide monomers have been applied for efficient photocatalytic reforming of glucose .
- Methods of Application : The synthesis of CTFs involves the use of benzyl halide monomers, which are more cost-effective and readily available .
- Results or Outcomes : The resulting CTFs were successfully applied for efficient photocatalytic reforming of glucose for the first time, with a high hydrogen evolution rate up to 330 μmol g −1 h −1 under pH = 12 .
6. 3-Fluoroamphetamine as a Stimulant Drug
- Summary of Application : 3-Fluoroamphetamine (3-FA; PAL-353) is a stimulant drug from the amphetamine family which acts as a monoamine releaser with similar potency to methamphetamine but more selectivity for dopamine and norepinephrine release over serotonin .
- Methods of Application : It is self-administered by mice to a similar extent to related drugs such as 4-fluoroamphetamine and 3-methylamphetamine .
- Results or Outcomes : 3-Fluoroamphetamine often found its use as a designer drug in several studies to mimic the effects of illegal amphetamines .
Safety And Hazards
The safety and hazards of this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area.
Zukünftige Richtungen
The study of this compound could lead to new insights in various fields, such as organic chemistry, medicinal chemistry, or materials science. Future research could explore its synthesis, reactivity, and potential applications.
Please note that this is a general analysis based on the structure of the compound. For more specific information, further research and experimentation would be needed. Always follow safety guidelines when handling chemicals. If this compound is intended for use as a drug, it would need to undergo rigorous testing to determine its safety and efficacy.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-4-oxocyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-11-3-1-2-10(8-11)13(9-15)6-4-12(16)5-7-13/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLZLPZXLOXUHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C#N)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20613792 | |
| Record name | 1-(3-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20613792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile | |
CAS RN |
577036-07-8 | |
| Record name | 1-(3-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20613792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


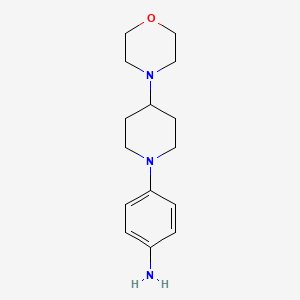
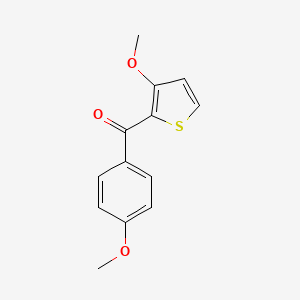

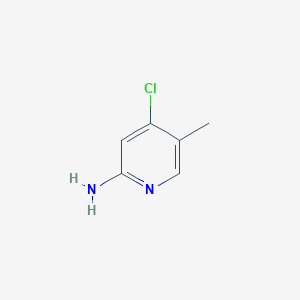

![3',5'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B1603696.png)
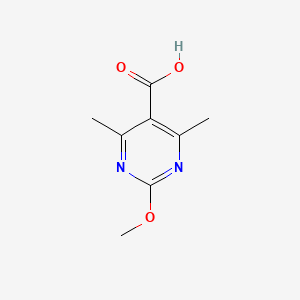
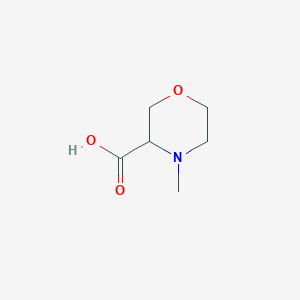

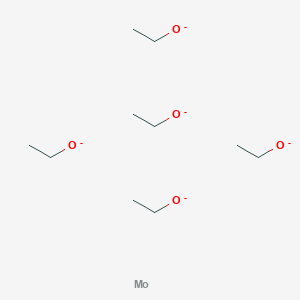

![6-Methoxybenzo[d]isoxazole](/img/structure/B1603707.png)
